molecular formula C2H6BrN5 B3261033 (1H-tetrazol-5-ylmethyl)amine hydrobromide CAS No. 33841-56-4

(1H-tetrazol-5-ylmethyl)amine hydrobromide

Cat. No.: B3261033
CAS No.: 33841-56-4
M. Wt: 180.01
InChI Key: XGMYJTPTRRDWGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-tetrazol-5-ylmethyl)amine hydrobromide is a chemical compound with the molecular formula C2H6BrN5 and a molecular weight of 180.009 g/mol. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

The synthesis of (1H-tetrazol-5-ylmethyl)amine hydrobromide typically involves the reaction of 5-substituted tetrazoles with hydrobromic acid. One common method is the reaction of 5-substituted tetrazoles with hydrobromic acid in an aqueous medium, followed by purification through recrystallization . Industrial production methods often utilize multi-component reactions (MCRs) that combine three or more starting materials in a single chemical event to form the desired product .

Chemical Reactions Analysis

(1H-tetrazol-5-ylmethyl)amine hydrobromide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding tetrazole oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions with various electrophiles to form substituted tetrazole derivatives.

Common reagents used in these reactions include sodium azide, hydrobromic acid, and various catalysts such as zinc salts and palladium catalysts . Major products formed from these reactions include substituted tetrazoles, amines, and oxides.

Scientific Research Applications

(1H-tetrazol-5-ylmethyl)amine hydrobromide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex tetrazole derivatives.

    Biology: Tetrazole derivatives are known for their antimicrobial and antitumor activities.

    Medicine: It is used in the development of pharmaceuticals, particularly as a bioisosteric replacement for carboxylic acids in drug design.

    Industry: Tetrazole derivatives are used in the production of energetic materials and corrosion inhibitors.

Mechanism of Action

The mechanism of action of (1H-tetrazol-5-ylmethyl)amine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity . The compound’s effects are mediated through pathways involving the inhibition of specific enzymes or the modulation of receptor activity.

Comparison with Similar Compounds

(1H-tetrazol-5-ylmethyl)amine hydrobromide can be compared with other tetrazole derivatives such as 5-substituted 1H-tetrazoles and 1H-tetrazol-5-amine derivatives . These compounds share similar chemical structures but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. For example, 5-substituted 1H-tetrazoles are often used as bioisosteres for carboxylic acids, while 1H-tetrazol-5-amine derivatives are known for their antibacterial properties .

Properties

IUPAC Name

2H-tetrazol-5-ylmethanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N5.BrH/c3-1-2-4-6-7-5-2;/h1,3H2,(H,4,5,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMYJTPTRRDWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNN=N1)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6BrN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1H-tetrazol-5-ylmethyl)amine hydrobromide
Reactant of Route 2
(1H-tetrazol-5-ylmethyl)amine hydrobromide
Reactant of Route 3
Reactant of Route 3
(1H-tetrazol-5-ylmethyl)amine hydrobromide
Reactant of Route 4
(1H-tetrazol-5-ylmethyl)amine hydrobromide
Reactant of Route 5
(1H-tetrazol-5-ylmethyl)amine hydrobromide
Reactant of Route 6
(1H-tetrazol-5-ylmethyl)amine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.